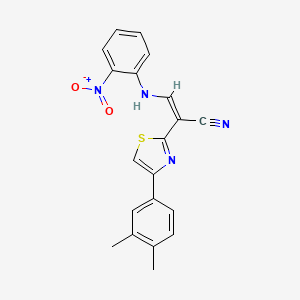

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile

Description

(Z)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a diarylacrylonitrile derivative featuring a thiazole core substituted with a 3,4-dimethylphenyl group and an acrylonitrile moiety modified with a 2-nitrophenylamino substituent. Diarylacrylonitriles are known for their diverse biological activities, including cytotoxic and spasmolytic effects, as demonstrated in analogs such as (Z)-3-(1H-indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile . The structural configuration (Z)-isomer is critical for activity, as geometric isomerism influences molecular interactions with biological targets .

Propriétés

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-13-7-8-15(9-14(13)2)18-12-27-20(23-18)16(10-21)11-22-17-5-3-4-6-19(17)24(25)26/h3-9,11-12,22H,1-2H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDALZVRHWGWGMD-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions.

Introduction of the Nitrile Group: The nitrile group is introduced through a reaction with a suitable nitrile precursor, such as malononitrile, under basic conditions.

Coupling with Nitrophenyl Group: The final step involves the coupling of the thiazole derivative with 2-nitroaniline under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of corresponding oxides or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

The compound demonstrates notable antimicrobial activity against a range of bacterial strains. Research indicates that derivatives containing thiazole and nitrophenyl groups exhibit effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 20 |

Anti-inflammatory Effects

Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting their potential in treating inflammatory diseases. For instance, in vitro studies demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in human monocytes.

Case Study: Inhibition of Cytokine Production

In a controlled study, the application of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile resulted in a marked decrease in inflammatory markers, indicating its therapeutic potential.

Anticancer Activity

The anticancer properties of this compound have been extensively investigated. Research indicates that compounds with acrylonitrile and thiazole moieties can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HT-29 | 15 | G2/M phase arrest |

The proposed mechanisms involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells.

Drug Development

Due to its diverse biological activities, (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is considered a promising candidate for drug development. Its structural features support interactions with biological targets, making it suitable for further optimization into therapeutic agents.

Mechanistic Studies

This compound serves as an important probe in mechanistic studies related to enzyme interactions and receptor binding. Its ability to modulate biological pathways can facilitate the understanding of disease mechanisms and the development of targeted therapies.

Synthesis Optimization

In industrial contexts, optimizing the synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile can enhance yield and purity through advanced catalytic methods and continuous flow reactors.

Material Science

The unique properties of this compound may also find applications in material science, particularly in the development of functional materials with specific electronic or optical properties due to its thiazole and acrylonitrile moieties.

Mécanisme D'action

The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in microorganisms. The nitrophenyl group can interact with enzymes or receptors, leading to the disruption of biological processes.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Thiazole Ring

The thiazole ring’s 4-position substituent significantly impacts physicochemical and biological properties:

Key Observations :

Variations in the Aryl Amino Group

The acrylonitrile-linked aryl amino group influences electronic properties and steric interactions:

Key Observations :

- Hydroxy substituents () improve solubility but may reduce bioavailability due to increased polarity.

Activité Biologique

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 376.4 g/mol

- CAS Number : 476676-64-9

The structure includes a thiazole ring, a dimethylphenyl group, and a nitrophenyl amino group attached to the acrylonitrile moiety, which contributes to its biological activity.

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit notable anticancer properties. The specific compound has shown promise against various cancer cell lines.

-

Mechanism of Action :

- The anticancer activity is likely due to the compound's ability to interfere with cellular signaling pathways involved in proliferation and apoptosis.

- Structure-activity relationship (SAR) studies suggest that the presence of the thiazole ring enhances cytotoxicity against cancer cells by promoting interactions with key proteins involved in cell cycle regulation.

- Case Studies :

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 1.61 ± 0.92 |

| HT29 (Colon) | 1.98 ± 1.22 |

Anti-inflammatory Properties

Preliminary research indicates that this compound may also possess anti-inflammatory properties:

-

Mechanism :

- The anti-inflammatory effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

- The nitrophenyl group is believed to play a significant role in modulating inflammatory responses.

-

Research Findings :

- Animal models treated with the compound showed reduced markers of inflammation when compared to control groups.

Synthesis and Structural Analysis

The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions:

-

Formation of Thiazole Ring :

- The thiazole ring is synthesized through condensation reactions involving thioamides and α-haloketones.

-

Acrylonitrile Moiety Introduction :

- The acrylonitrile group is introduced via a Knoevenagel condensation reaction with appropriate aldehydes.

Interaction Studies

Understanding how (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile interacts with biological systems is crucial for its application as a therapeutic agent:

- Binding Studies :

- Molecular docking studies suggest strong binding affinity to targets involved in cancer progression, indicating potential for development as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

- Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation, nitration, and Knoevenagel condensation. Critical parameters include:

- Temperature control : Optimal ranges (e.g., 60–80°C for condensation steps) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .

- Purification : Use column chromatography or recrystallization with solvents like ethanol/water mixtures to isolate the (Z)-isomer .

- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity .

Q. Which spectroscopic methods are most effective for confirming stereochemical configuration and functional group integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., nitrophenyl protons at δ 7.5–8.5 ppm) and confirms (Z)-configuration via coupling constants .

- X-ray crystallography : Resolves spatial arrangement of the thiazole ring and acrylonitrile moiety .

- IR spectroscopy : Detects nitrile (C≡N) stretches (~2200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What biological screening approaches are recommended to evaluate therapeutic potential?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases (e.g., EGFR) using fluorescence-based assays to measure IC₅₀ values .

- Cellular viability tests : MTT assays on cancer cell lines (e.g., MCF-7) to assess cytotoxicity .

- Receptor binding studies : Radioligand displacement assays for GPCR targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during Knoevenagel condensation scale-up?

- Methodological Answer :

- Process parameter optimization : Adjust catalyst loading (e.g., piperidine) and reaction time to mitigate steric hindrance from bulky substituents .

- In situ monitoring : Use ReactIR to track intermediate formation and optimize reaction quenching .

- Statistical design : Employ response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio) .

Q. What computational strategies predict binding interactions between this compound and kinase enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding poses with ATP-binding pockets (e.g., in EGFR kinase) .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

- QM/MM calculations : Evaluate electronic interactions (e.g., nitro group’s electron-withdrawing effects) at the binding site .

Q. What experimental approaches establish structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) on phenyl rings .

- Biological profiling : Compare IC₅₀ values across analogs to identify pharmacophore requirements .

- QSAR modeling : Use CoMFA/CoMSIA to correlate electronic descriptors (e.g., logP, polar surface area) with activity .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?

- Methodological Answer :

- Solubility profiling : Conduct shake-flask experiments in solvents (e.g., DMSO, hexane) under controlled pH and temperature .

- Hansen solubility parameters : Compare experimental vs. predicted values to identify discrepancies caused by crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.